![molecular formula C3H10ClNO3S B555959 Cysteine hydrochloride CAS No. 10318-18-0](/img/structure/B555959.png)
Cysteine hydrochloride
Overview
Description
Cysteine hydrochloride, commonly referred to as Cysteine HCl, is a vital component in biochemical research due to its versatile roles . Derived from the naturally occurring amino acid L-cysteine, this compound plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .
Synthesis Analysis
The biosynthesis of cysteine is crucial and critically regulated by two enzymes, serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . A detailed bioinformatic analysis has been performed to understand all the possible features of cyanobacterial SATs and OAS-TLs . Another method of synthesis involves the use of Butler’s cyclopolymerization protocol to synthesize homo and copolymers of cysteine residues and diallyldimethylammonium chloride (DADMAC) using water as a solvent .Molecular Structure Analysis
The molecular formula of cysteine hydrochloride is C3H7NO2S . The average mass is 157.619 Da and the monoisotopic mass is 156.996429 Da .Chemical Reactions Analysis
Cysteine HCl functions as a reducing agent and a nucleophile in redox reactions . Additionally, it serves as a precursor to glutathione, a potent cellular antioxidant .Physical And Chemical Properties Analysis
Cysteine hydrochloride is a white crystalline powder soluble in water . It is a sulfur-containing amino acid and is prone to oxidation when exposed to air in aqueous solution .Scientific Research Applications
Nutritional and Health Benefits
Cysteine hydrochloride, as a form of the amino acid L-Cysteine (l-Cys), is explored for its potential benefits in improving human health through diet, nutritional supplements, or pharmaceuticals. The interest in l-Cys is primarily due to its role in medicine and nutritional therapies, though conclusive evidence from clinical trials is still needed. The number of publications on the usage of l-Cys for health improvement has significantly increased, indicating a growing interest in its potential benefits (Clemente Plaza et al., 2018).
Antioxidant and Anti-inflammatory Effects
Cysteine-enriched protein supplements, recognized as conditionally essential or indispensable sulfur amino acids, are studied for their role in metabolic pathways involving methionine, taurine, and glutathione (GSH). These supplements are believed to enhance antioxidant status and improve outcomes in certain diseases by fighting chronic inflammation and adapting sulfur amino acid metabolism to meet increased cysteine requirements during stressed and inflammatory states (McPherson & Hardy, 2011).
Role in Obesity and Metabolic Regulation
Studies suggest that the plasma concentrations of cysteine are associated with obesity, as plasma total concentrations of cysteine are linearly linked with fat mass. Animal and cellular experiments support the notion that cysteine might be obesogenic, indicating a potential role in fat regulation and obesity. However, targeted research is necessary to understand the mechanisms involved (Elshorbagy et al., 2012).
Mechanism of Action
Target of Action
Cysteine hydrochloride primarily targets the biochemical pathways involved in the synthesis of essential biomolecules. It is an important source of sulfur in human metabolism . Although it is classified as a non-essential amino acid, cysteine may be essential for infants, the elderly, and individuals with certain metabolic diseases or who suffer from malabsorption syndromes .
Mode of Action
Cysteine hydrochloride can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions . Cysteine’s antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms .
Biochemical Pathways
Cysteine hydrochloride is involved in several biochemical pathways. It is synthesized from methionine by the enzyme, cystathionase, via the trans-sulfuration pathway . It serves as a precursor substrate for both the synthesis of essential biomolecules and the production of glutathione, a crucial antioxidant in the body .
Result of Action
The primary result of cysteine hydrochloride’s action is its contribution to the synthesis of essential biomolecules and the production of glutathione. This can help prevent liver damage and kidney damage associated with overdoses of acetaminophen . It also plays a crucial role in protein folding, assembly, and stability through disulfide-bond formation .
Action Environment
The action of cysteine hydrochloride can be influenced by various environmental factors. For instance, the presence of other amino acids, such as methionine, can affect its synthesis . Additionally, the pH and temperature of the environment can impact the stability and efficacy of cysteine hydrochloride.
Safety and Hazards
properties
IUPAC Name |
2-amino-3-sulfanylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSXNOEEPCSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920537 | |
Record name | DL-Cysteine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Cysteine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13560 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cysteine hydrochloride | |
CAS RN |
10318-18-0, 7048-04-6, 52-89-1 | |
Record name | DL-Cysteine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10318-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteine, hydrochloride, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYSTEINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CYSTEINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Cysteine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cysteine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-cysteine hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.